1-(Dimethylsulfamoyl)pyrrole-2-boronic acid is an organoboron compound with the molecular formula CHBNOS and a molecular weight of 218.04 g/mol. This compound is characterized by the presence of a dimethylsulfamoyl group, which enhances its reactivity and solubility in various organic reactions. It is primarily utilized in organic synthesis, particularly in coupling reactions and the modification of biomolecules for scientific research.
This compound falls under the category of boronic acids, which are known for their utility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, where it is available in different purities and quantities .
The synthesis of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid typically involves the reaction of pyrrole derivatives with boronic acid reagents. A common method is the direct borylation of pyrrole using boronic acids or boronate esters under catalytic conditions. This reaction often employs palladium catalysts to facilitate the formation of the boronic acid group on the pyrrole ring.
The synthesis can be achieved through several approaches, including:
The molecular structure of 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid consists of a pyrrole ring substituted at the 2-position with a boronic acid group and a dimethylsulfamoyl group at the 1-position. The InChI representation is provided as follows:
Key data points include:
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid participates in several important chemical reactions:
The Suzuki–Miyaura coupling reaction mechanism involves:
The mechanism by which 1-(Dimethylsulfamoyl)pyrrole-2-boronic acid functions in organic synthesis, particularly during Suzuki–Miyaura coupling, involves several steps:
Key chemical properties include:
Relevant data indicates that it has a high purity limit (≥ 97%) when sourced from reputable suppliers .
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid has several significant applications:
This compound's unique properties make it valuable across various fields, including chemistry, biology, and materials science.
Boronic acids serve as molecular "warheads" by leveraging their reversible covalent binding mechanism. This property is critical for inhibiting hydrolytic enzymes through transition-state mimicry:
Table 1: Clinically Approved Boronic Acid-Based Therapeutics
Drug | Target | Indication | Binding Mechanism |
---|---|---|---|
Bortezomib | 20S proteasome | Multiple myeloma | Covalent adduct with Thr1-Oγ |
Ixazomib | 20S proteasome | Multiple myeloma | Analogous to bortezomib |
Vaborbactam | Serine β-lactamase | Resistant UTIs | Acylation of catalytic serine |
Crisaborole | Phosphodiesterase-4 | Atopic dermatitis | Non-covalent; boron modulates solubility |
Boronic acids also enable dynamic covalent chemistry for sensing applications. Fluoride detection exploits the high-affinity B–F bond formation (e.g., Ka > 10⁶ M⁻¹ for arylboronic acids), while saccharide sensors utilize fluorescence changes upon diol binding [10]. The acidity constant (pKa) of boronic acids, typically 8–10 for aryl derivatives, dictates ionization and diol-binding capacity. Electron-withdrawing substituents lower pKa, enhancing tetrahedral boronate formation at physiological pH—a key design parameter for blood–brain barrier penetration [8].
Pyrrole-boronic acid hybrids integrate complementary electronic and steric properties:
Table 2: Impact of Pyrrole Hybridization on Boronic Acid Properties
Property | Phenylboronic Acid | Pyrrole-2-Boronic Acid | Advantage in Drug Design |
---|---|---|---|
pKa | 8.7–8.9 | ~7.5–8.2* | Enhanced ionization at physiological pH |
LogP (calc.) | 1.1–1.3 | 0.2–0.5* | Improved hydrophilicity |
Hydrogen-bond acceptors | 2 | 3 (N + 2O) | Enhanced target engagement |
Estimated for 1-(alkylsulfamoyl)pyrrole derivatives based on Hammett correlations [8] |
Pyrrole-boronic acids demonstrate superior protease inhibition kinetics due to:
Sulfamoyl-functionalized boronates emerged from pharmacophore fusion strategies:
Table 3: Evolution of Sulfamoyl-Boronate Pharmacophores
Generation | Representative Structure | Target | Advancement |
---|---|---|---|
1 | Benzenesulfonamide-boronic acid | Carbonic anhydrase | First proof of dual-warhead concept |
2 | Benzoxaborole-sulfonamide | Mycobacterium enzymes | Improved cell penetration |
3 | 1-(Sulfamoyl)pyrrole-2-boronic acid | Serine proteases | Enhanced kinetics via N→B stabilization |
Synthetic advancements catalyzed this evolution:
1-(Dimethylsulfamoyl)pyrrole-2-boronic acid exemplifies modern pharmacophore fusion: its dimethylsulfamoyl group enhances solubility and provides a hydrogen-bond acceptor, while boron enables covalent inhibition. This architecture supports development of inhibitors for dipeptidyl peptidase IV (DPP-IV) and bacterial penicillin-binding proteins [6] [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: